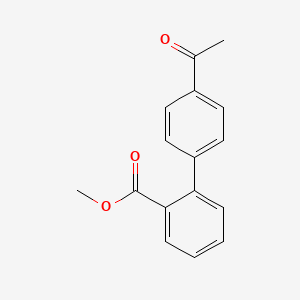![molecular formula C21H26O5 B14274354 (2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone CAS No. 134769-23-6](/img/structure/B14274354.png)
(2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone typically involves the condensation of 2-hydroxy-4-(octyloxy)benzaldehyde with 2,4-dihydroxyacetophenone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol. The mixture is heated under reflux conditions to facilitate the condensation reaction, followed by purification through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone is used as a UV stabilizer in various polymer formulations. It helps in extending the lifespan of materials exposed to sunlight by absorbing harmful UV radiation .
Biology
In biological research, this compound is studied for its potential antioxidant properties. The presence of hydroxyl groups allows it to scavenge free radicals, thereby protecting cells from oxidative stress .
Medicine
Although not widely used in medicine, its antioxidant properties are being explored for potential therapeutic applications, such as in the treatment of skin conditions caused by UV exposure .
Industry
Industrially, it is used in the manufacturing of plastics, coatings, and adhesives to enhance their durability and resistance to UV degradation .
Mécanisme D'action
The primary mechanism by which (2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone exerts its effects is through the absorption of UV light. The compound absorbs UV radiation and dissipates the energy as heat, preventing the UV light from breaking down the polymer chains in materials. This process involves the excitation of electrons within the molecule to higher energy states, followed by non-radiative relaxation back to the ground state .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone-3: Another UV absorber used in sunscreens and plastics.
Benzophenone-4: Similar to benzophenone-3 but with additional sulfonic acid groups for water solubility.
Oxybenzone: A common UV filter in sunscreens with similar UV-absorbing properties.
Uniqueness
(2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone is unique due to its specific substitution pattern, which provides enhanced UV absorption and stability compared to other benzophenones. The presence of the octyloxy group increases its lipophilicity, making it more compatible with hydrophobic polymer matrices .
Propriétés
Numéro CAS |
134769-23-6 |
|---|---|
Formule moléculaire |
C21H26O5 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
(2,4-dihydroxyphenyl)-(2-hydroxy-4-octoxyphenyl)methanone |
InChI |
InChI=1S/C21H26O5/c1-2-3-4-5-6-7-12-26-16-9-11-18(20(24)14-16)21(25)17-10-8-15(22)13-19(17)23/h8-11,13-14,22-24H,2-7,12H2,1H3 |
Clé InChI |
XCUMSNPHSUGHKU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14274273.png)


![2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol](/img/structure/B14274284.png)


![N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline](/img/structure/B14274297.png)

![N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274319.png)
![[1-(Propan-2-yl)aziridin-2-yl]methanol](/img/structure/B14274321.png)
![1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene](/img/structure/B14274347.png)
![2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine](/img/structure/B14274351.png)


